3-Bromo-6-methoxy-2-methyl-5-nitropyridine
Übersicht
Beschreibung
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine typically involves the nitration of 2-methyl-5-nitropyridine followed by bromination and methoxylation. The reaction conditions for these steps are as follows:
Nitration: The nitration of 2-methylpyridine is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.
Bromination: The bromination of the nitro compound is achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-Bromo-6-methoxy-2-methyl-5-aminopyridine.
Oxidation: 3-Bromo-6-methoxy-2-carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of functional groups such as bromine and nitro allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methoxy-6-nitropyridine
- 5-Bromo-2-methoxy-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
Uniqueness
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds and potential therapeutic agents.
Biologische Aktivität
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a pyridine derivative characterized by a unique substitution pattern that imparts distinct biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic contexts.
This compound has the chemical formula C₇H₇BrN₂O₃ and a molecular weight of approximately 232.05 g/mol. Its structure features a bromine atom, a methoxy group, and a nitro group, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the nitro group allows for strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. This compound may act as an enzyme inhibitor or receptor ligand, influencing various molecular pathways in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, particularly in cancer research where it targets specific kinases involved in cell cycle regulation .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects, which may extend to this compound due to structural similarities.
Case Study 1: PKMYT1 Inhibition
A study focused on the inhibition of PKMYT1, a kinase implicated in DNA damage response pathways, highlighted the effectiveness of related compounds. The study demonstrated that modifications on the pyridine ring could enhance selectivity and potency against PKMYT1, suggesting that similar modifications might be applicable to this compound .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of nitropyridine derivatives indicated that specific substitutions on the pyridine ring significantly affect biological activity. The introduction of bromine and methoxy groups was found to enhance binding affinity towards target enzymes, which is crucial for developing more potent derivatives.
Comparative Analysis Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine, methoxy, nitro groups | Enzyme inhibitor, potential antimicrobial |
2-Methoxy-3-methyl-5-nitropyridine | Methoxy and nitro groups on pyridine | Antimicrobial activity |
3-Bromo-2-methoxy-5-nitropyridine | Bromine substitution on pyridine | Moderate enzyme inhibition |
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-6-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXYSCNTSWXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444440 | |
Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-76-3 | |
Record name | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186413-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.